molecular formula C13H17N3O3 B7055044 N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide

Cat. No.: B7055044
M. Wt: 263.29 g/mol
InChI Key: CSWBDNCWXUTMJS-UHFFFAOYSA-N
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Description

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring both oxazole and carboxamide functional groups, makes it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-5-9-12(8(4)18-15-9)14-13(17)10-6-11(7(2)3)19-16-10/h6-7H,5H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWBDNCWXUTMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1NC(=O)C2=NOC(=C2)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions

    Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile. For instance, 3-ethyl-5-methyl-1,2-oxazole can be prepared by reacting 3-ethyl-2-butanone with hydroxylamine hydrochloride under basic conditions.

    Carboxamide Introduction: The carboxamide group is introduced by reacting the oxazole derivative with an appropriate isocyanate or by amidation of a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where oxazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-5-methyl-1,2-oxazole
  • 5-propan-2-yl-1,2-oxazole-3-carboxamide
  • N-(3-ethyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide

Uniqueness

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide is unique due to the presence of both ethyl and methyl groups on the oxazole ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its binding affinity to specific targets, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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